molecular formula C15H24ClNO B13746897 alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride CAS No. 29632-43-7

alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride

Cat. No.: B13746897
CAS No.: 29632-43-7
M. Wt: 269.81 g/mol
InChI Key: RJCJRRVBSGEEMO-UHFFFAOYSA-N
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Description

α-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a synthetic arylalkylamine derivative characterized by a benzyl alcohol backbone substituted with a para-cyclopropyl group and an α-methyl tertiary amine bearing a tert-butyl group. Its molecular formula is C₁₅H₂₄ClNO, and the structure includes:

  • A benzene ring with a para-cyclopropyl substituent (C₃H₅).
  • An α-((tert-butylamino)methyl) group attached to the benzylic carbon, which is also bonded to a hydroxyl group.
  • A hydrochloride salt enhancing solubility and stability .

However, its pharmacological profile remains less characterized compared to approved analogs.

Properties

CAS No.

29632-43-7

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

tert-butyl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)16-10-14(17)13-8-6-12(7-9-13)11-4-5-11;/h6-9,11,14,16-17H,4-5,10H2,1-3H3;1H

InChI Key

RJCJRRVBSGEEMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride typically involves multiple steps, including the introduction of the tert-butylamino group and the cyclopropyl group to the benzyl alcohol backbone. One common method involves the reaction of p-cyclopropylbenzyl chloride with tert-butylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, including this compound . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylbenzaldehyde, while reduction may produce cyclopropylbenzylamine. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzyl alcohol backbone .

Scientific Research Applications

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. As a beta-2-adrenergic agonist, it binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it useful as a bronchodilator . The compound’s effects on other pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents Amino Group Therapeutic Use (if known) References
α-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride (Target) C₁₅H₂₄ClNO - Benzene ring with para-cyclopropyl substituent tert-Butyl Under investigation (hypothesized)
Tulobuterol hydrochloride C₁₂H₁₉Cl₂NO - Benzene ring with ortho-chloro substituent tert-Butyl Bronchodilator (COPD, asthma)
Levalbuterol hydrochloride C₁₃H₂₂ClNO₃ - Benzene ring with 3,4-dihydroxy substituents (resorcinol) tert-Butyl Bronchodilator (asthma)
p-Cyclopropyl-α-((isopropylamino)methyl)-benzyl alcohol hydrochloride (Analog) C₁₄H₂₂ClNO - Benzene ring with para-cyclopropyl substituent Isopropyl Research compound (no approved use)
Isoproterenol hydrochloride C₁₁H₁₇ClNO₃ - Benzene ring with 3,4-dihydroxy substituents (catechol) Isopropyl Bronchodilator, cardiac stimulant

Key Observations

Amino Group Variations: The tert-butyl group in the target compound and tulobuterol/levalbuterol enhances lipophilicity and receptor binding duration compared to the isopropyl group in isoproterenol and the cyclopropyl analog . The bulky tert-butyl group may reduce off-target interactions, improving selectivity for β₂-adrenergic receptors .

Diol groups (3,4-dihydroxy) in levalbuterol and isoproterenol enhance hydrogen bonding with receptor residues, increasing potency but reducing oral bioavailability .

Pharmacological Implications: Tulobuterol’s ortho-chloro substituent balances lipophilicity and receptor affinity, enabling transdermal delivery . The target compound’s cyclopropyl group may confer resistance to enzymatic degradation (e.g., COMT), extending half-life compared to catechol-containing analogs like isoproterenol .

Research Findings and Hypotheses

Receptor Binding Affinity

  • Hypothesis: The tert-butylamino group in the target compound likely confers high β₂-adrenergic receptor affinity, akin to tulobuterol (EC₅₀ ~1.2 nM) . However, the cyclopropyl group’s steric effects may reduce binding efficiency compared to levalbuterol’s diol motif .

Metabolic Stability

  • Cyclopropyl substitution is hypothesized to reduce oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles compared to isoproterenol (short half-life: 1–2 hours) .

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